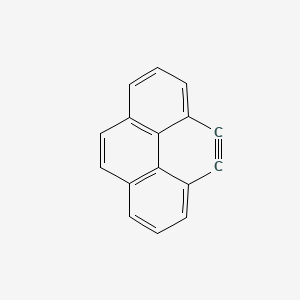![molecular formula C16H15NO2S B12567575 1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- CAS No. 177763-08-5](/img/structure/B12567575.png)
1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Vorbereitungsmethoden
Die Synthese von 1H-Indol, 2,3-Dihydro-3-methylen-1-[(4-methylphenyl)sulfonyl]- umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Indol-Kerns: Der Indol-Kern kann durch die Fischer-Indol-Synthese synthetisiert werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.
Einführung der Sulfonylgruppe: Die Sulfonylgruppe kann durch Sulfonierungsreaktionen eingeführt werden, bei denen das Indol-Derivat in Gegenwart einer Base wie Pyridin mit einem Sulfonylchlorid reagiert.
Abschließende Modifikationen: Weitere funktionelle Gruppen, wie die Methylengruppe, können durch weitere Reaktionen wie Alkylierung oder andere geeignete organische Umwandlungen eingeführt werden.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte für höhere Ausbeuten und Reinheit beinhalten, wobei häufig kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungstechniken eingesetzt werden.
Analyse Chemischer Reaktionen
1H-Indol, 2,3-Dihydro-3-methylen-1-[(4-methylphenyl)sulfonyl]- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Sulfonderivaten führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten Indol-Derivaten führt.
Substitution: Nucleophile aromatische Substitutionsreaktionen können auftreten, insbesondere an Positionen, die durch die Sulfonylgruppe aktiviert werden. Häufige Reagenzien sind Nucleophile wie Amine oder Thiole.
Addition: Die Methylengruppe kann an Additionsreaktionen mit Elektrophilen teilnehmen, wodurch verschiedene substituierte Produkte gebildet werden.
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, aber sie beinhalten häufig Sulfon-, Amin- und alkylierte Derivate.
Wissenschaftliche Forschungsanwendungen
1H-Indol, 2,3-Dihydro-3-methylen-1-[(4-methylphenyl)sulfonyl]- findet vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen.
Biologie: Die Verbindung kann verwendet werden, um biologische Pfade und Interaktionen, insbesondere solche, die Indol-Derivate betreffen, zu untersuchen.
Medizin: Mögliche pharmazeutische Anwendungen umfassen die Entwicklung neuer Medikamente mit entzündungshemmenden, krebshemmenden oder antimikrobiellen Eigenschaften.
Industrie: Es kann bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den 1H-Indol, 2,3-Dihydro-3-methylen-1-[(4-methylphenyl)sulfonyl]- seine Wirkungen entfaltet, umfasst Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Sulfonylgruppe kann die Fähigkeit der Verbindung verbessern, mit Enzymen und Rezeptoren zu interagieren, wodurch deren Aktivität möglicherweise gehemmt oder moduliert wird. Der Indol-Kern kann an π-π-Stacking-Wechselwirkungen und Wasserstoffbrückenbindungen teilnehmen, was seine biologische Aktivität weiter beeinflusst.
Wirkmechanismus
The mechanism by which 1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- exerts its effects involves interactions with various molecular targets. The sulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The indole core can participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Zu ähnlichen Verbindungen gehören andere Indol-Derivate mit Sulfonylgruppen, wie zum Beispiel:
- 1H-Indol-3-sulfonylchlorid
- 1H-Indol-2-sulfonylchlorid
- 1H-Indol-3-methylsulfonyl
Eigenschaften
CAS-Nummer |
177763-08-5 |
|---|---|
Molekularformel |
C16H15NO2S |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
3-methylidene-1-(4-methylphenyl)sulfonyl-2H-indole |
InChI |
InChI=1S/C16H15NO2S/c1-12-7-9-14(10-8-12)20(18,19)17-11-13(2)15-5-3-4-6-16(15)17/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
FOHMFPBYHPTHRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=C)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)
![3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12567520.png)

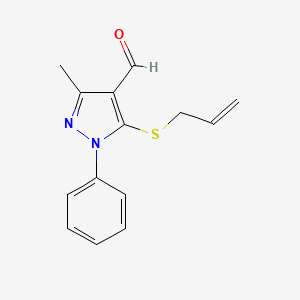


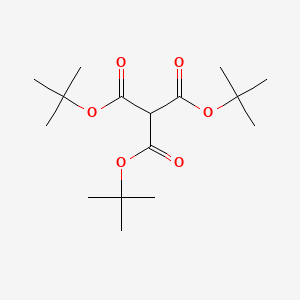
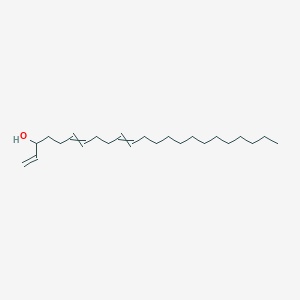
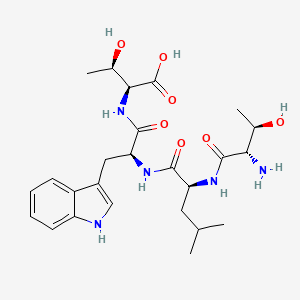

![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
